molecular formula C15H13NO B12588222 1H-Indole, 7-(2-methoxyphenyl)- CAS No. 599198-20-6

1H-Indole, 7-(2-methoxyphenyl)-

Cat. No.: B12588222
CAS No.: 599198-20-6
M. Wt: 223.27 g/mol
InChI Key: PYHVXVKMZIJIPB-UHFFFAOYSA-N
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Description

1H-Indole, 7-(2-methoxyphenyl)- is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of a 2-methoxyphenyl group to the indole nucleus enhances its chemical and biological properties, making it a compound of interest in various scientific fields.

Chemical Reactions Analysis

1H-Indole, 7-(2-methoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride, which can reduce the compound to its corresponding amines or alcohols.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

1H-Indole, 7-(2-methoxyphenyl)- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Indole, 7-(2-methoxyphenyl)- involves its interaction with specific molecular targets. The indole nucleus can bind to various receptors, influencing biological pathways. For instance, it may inhibit enzymes or modulate receptor activity, leading to therapeutic effects such as anti-inflammatory or anticancer actions .

Comparison with Similar Compounds

1H-Indole, 7-(2-methoxyphenyl)- can be compared with other indole derivatives like 5-(4-methoxyphenyl)-1H-indole and 5-(4-methoxyphenyl)-1H-imidazole. While these compounds share a similar core structure, their functional groups and substitution patterns lead to different biological activities and chemical properties . The unique 2-methoxyphenyl group in 1H-Indole, 7-(2-methoxyphenyl)- provides distinct advantages in terms of binding affinity and specificity to certain biological targets .

Conclusion

1H-Indole, 7-(2-methoxyphenyl)- is a versatile compound with significant potential in various scientific fields. Its unique chemical structure allows it to participate in diverse reactions and applications, making it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.

Properties

CAS No.

599198-20-6

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

7-(2-methoxyphenyl)-1H-indole

InChI

InChI=1S/C15H13NO/c1-17-14-8-3-2-6-12(14)13-7-4-5-11-9-10-16-15(11)13/h2-10,16H,1H3

InChI Key

PYHVXVKMZIJIPB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CC=CC3=C2NC=C3

Origin of Product

United States

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